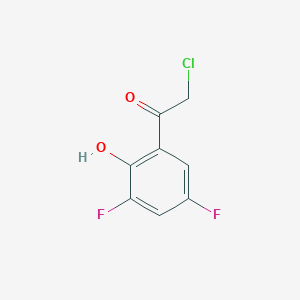

![molecular formula C11H17ClN2 B1447093 [2-(Pyrrolidin-1-yl)phényl]méthanamine chlorhydrate CAS No. 1803610-83-4](/img/structure/B1447093.png)

[2-(Pyrrolidin-1-yl)phényl]méthanamine chlorhydrate

Vue d'ensemble

Description

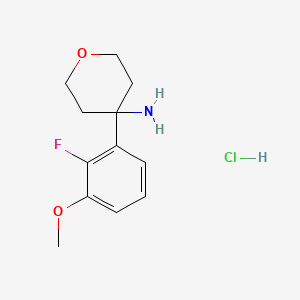

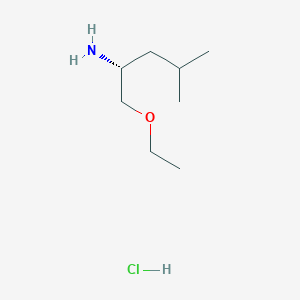

“[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride” is a compound with the CAS Number: 1803610-83-4 . It has a molecular weight of 212.72 . The IUPAC name for this compound is (2-(pyrrolidin-1-yl)phenyl)methanamine hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride” is 1S/C11H16N2.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 212.72 .Applications De Recherche Scientifique

Découverte et développement de médicaments

Le cycle pyrrolidine, une structure centrale de ce composé, est largement utilisé en chimie médicinale pour développer des composés destinés à traiter les maladies humaines. Son hybridation sp3 permet une exploration efficace de l'espace pharmacophore, contribuant à la stéréochimie de la molécule et augmentant la couverture tridimensionnelle . Cette caractéristique structurelle est cruciale dans la conception de nouveaux candidats médicaments avec des profils biologiques divers.

Traitement du cancer

Les composés contenant le cycle pyrrolidine ont été fréquemment utilisés dans le traitement du cancer en raison de leur action antiproliférative contre les cellules cancéreuses. La découverte de nouveaux composés avec cet échafaudage peut conduire au développement d'ingrédients pharmaceutiques ayant de fortes propriétés antioxydantes, préférées dans les applications médicales .

Chimie synthétique

Le cycle pyrrolidine peut être construit à partir de divers précurseurs cycliques ou acycliques, ou fonctionnalisé s'il est préformé, comme dans les dérivés de proline. Cette flexibilité en synthèse en fait un composant précieux pour créer une large gamme d'entités chimiques pour des recherches et des applications supplémentaires .

Calculs de chimie quantique

Les investigations théoriques et expérimentales des dérivés de pyrrolidine impliquent des calculs de chimie quantique pour comprendre leurs propriétés structurelles. Ces études incluent l'analyse des longueurs de liaison, des angles dièdres et de liaison, des énergies HOMO et LUMO, et d'autres propriétés moléculaires, essentielles pour prédire le comportement de ces composés dans les systèmes biologiques .

Analyse optique non linéaire (NLO)

Les dérivés de pyrrolidine sont également étudiés pour leurs propriétés optiques non linéaires, qui sont importantes dans le développement de nouveaux matériaux pour les applications électroniques et photoniques. L'analyse NLO aide à comprendre l'interaction de ces composés avec la lumière et leur utilisation potentielle dans les dispositifs optiques .

Pharmacocinétique et ADME/Tox

L'introduction du cycle pyrrolidine dans les molécules médicamenteuses est un choix stratégique pour modifier les paramètres physico-chimiques et obtenir des résultats optimaux en matière d'ADME/Tox (Absorption, Distribution, Métabolisme, Excrétion et Toxicité). Ceci est crucial pour le développement de médicaments cliniquement actifs ayant des profils pharmacocinétiques favorables .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or ingestion .

Analyse Biochimique

Biochemical Properties

[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind to certain receptors and enzymes, modulating their activity through competitive inhibition or activation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of [2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, [2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity . This compound may also influence gene expression by binding to DNA or RNA, affecting transcription and translation processes. The precise molecular mechanisms often involve complex interactions with multiple biomolecules, leading to a cascade of biochemical events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperature or acidic pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of [2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects at high doses include cellular toxicity, oxidative stress, and disruption of normal cellular functions.

Metabolic Pathways

[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of [2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of [2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with DNA or to the mitochondria to influence metabolic processes. The precise localization is critical for understanding the compound’s mode of action and potential therapeutic targets.

Propriétés

IUPAC Name |

(2-pyrrolidin-1-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBPGLHQFHPUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431966-79-8, 1803610-83-4 | |

| Record name | Benzenemethanamine, 2-(1-pyrrolidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(pyrrolidin-1-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)

amine hydrochloride](/img/structure/B1447032.png)